molecular formula C7H13NO2S B13260470 2-Ethyl-1,3-thiazinane-4-carboxylic acid

2-Ethyl-1,3-thiazinane-4-carboxylic acid

Cat. No.: B13260470
M. Wt: 175.25 g/mol
InChI Key: DYAMOIVKJUGCLX-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-thiazinane-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-1,3-thiazinane-4-carboxylic acid can be synthesized through the reaction of homocysteine with formaldehyde in an aqueous environment. This reaction forms a substituted thiazinane carboxylic acid . The chemical derivatization of this compound can be achieved using isobutyl chloroformate in the presence of pyridine as a catalyst .

Industrial Production Methods

The product is then purified through techniques such as liquid-liquid extraction and gas chromatography-mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-thiazinane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include formaldehyde, isobutyl chloroformate, and pyridine . The reactions typically occur under aqueous conditions and may require catalysts to proceed efficiently.

Major Products

The major products formed from the reactions of this compound include various derivatives such as isobutyl derivatives when reacted with isobutyl chloroformate .

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-thiazinane-4-carboxylic acid involves its interaction with molecular targets such as enzymes involved in sulfur metabolism. The compound may act as a substrate or inhibitor, affecting the activity of these enzymes and influencing metabolic pathways .

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

2-ethyl-1,3-thiazinane-4-carboxylic acid

InChI

InChI=1S/C7H13NO2S/c1-2-6-8-5(7(9)10)3-4-11-6/h5-6,8H,2-4H2,1H3,(H,9,10)

InChI Key

DYAMOIVKJUGCLX-UHFFFAOYSA-N

Canonical SMILES

CCC1NC(CCS1)C(=O)O

Origin of Product

United States

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